molecular formula C16H16Br2N2O4S2 B380411 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine CAS No. 107785-47-7

1,4-Bis[(4-bromophenyl)sulfonyl]piperazine

Cat. No. B380411
Key on ui cas rn: 107785-47-7
M. Wt: 524.3g/mol
InChI Key: DDRUIQJRPPUKBI-UHFFFAOYSA-N
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Patent
US05043142

Procedure details

To a solution of 0.79 g (9.16 mmol) of piperazine in dry pyridine (20 ml) was added 5.15 g (20.15 mmol) of 4-bromobenzenesulfonyl chloride in an atmosphere of argon, and the mixture was allowed to react at 0° C. for 3 hours. To the solution was added water followed by extraction with ethyl acetate. The organic layer was washed with water and then concentrated under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography for separation and purification. Elution with dichloromethane yielded 4.37 g (8.34 mmol) of N,N'-bis(4-bromobenzenesulfonyl)piperazine.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1.[OH2:18]>N1C=CC=CC=1>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([S:14]([N:1]2[CH2:6][CH2:5][N:4]([S:14]([C:11]3[CH:12]=[CH:13][C:8]([Br:7])=[CH:9][CH:10]=3)(=[O:15])=[O:18])[CH2:3][CH2:2]2)(=[O:16])=[O:15])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
5.15 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 0° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was subjected to silica gel column chromatography for separation and purification
WASH
Type
WASH
Details
Elution with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.34 mmol
AMOUNT: MASS 4.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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